3',5'-Dimethoxybenzanilide
Description
3',5'-Dimethoxybenzanilide (CAS 94088-74-1) is a benzanilide derivative characterized by methoxy groups at the 3' and 5' positions on the phenyl ring attached to the benzamide core. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.28 g/mol . The methoxy groups confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
94088-74-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-12(9-14(10-13)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
CMAKZYKJFVSLBM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)OC |
Other CAS No. |
94088-74-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Symmetry vs. Asymmetry : this compound exhibits symmetrical meta-substitution, which may enhance crystallinity compared to asymmetrical analogs like 2',5'-dimethoxybenzanilide .
- Electronic Effects : Para-substituted analogs (e.g., 4,4'-dimethoxybenzanilide) likely exhibit stronger electron-donating effects due to resonance stabilization, whereas ortho-substituted derivatives (e.g., 2',5'-dimethoxybenzanilide) face steric hindrance .
2.3. Physical Properties
- Melting Points: Analogs with polar substituents (e.g., hydroxyl groups) exhibit higher melting points. For example, (5Z)-3-[4-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9n) melts at 202–204°C, compared to non-hydroxylated analogs (170–243°C) . This suggests that this compound, lacking hydroxyl groups, may have moderate thermal stability.
2.4. Chemical Reactivity
- Cyclization Tendencies : Jacobson reaction conditions (oxidative cyclization) induce ring formation in thiobenzanilides. For this compound, the meta-substitution pattern likely stabilizes the intermediate, reducing side reactions compared to ortho-substituted derivatives (e.g., 3,4-dimethoxybenzanilide), where methoxy groups are lost during cyclization .
- Electrophilic Substitution : Methoxy groups activate the aromatic ring toward electrophilic substitution. Para-substituted analogs (4,4'-dimethoxybenzanilide) may undergo nitration or sulfonation more readily than meta-substituted derivatives due to resonance-directed activation .
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